molecular formula C14H25BClN3O2 B1511796 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 1175273-62-7

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No. B1511796
Key on ui cas rn: 1175273-62-7
M. Wt: 313.63 g/mol
InChI Key: RQDQQBQYIWUHMD-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A solution of 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine hydrochloride (3.66 g, 11.7 mmol) in DMF (109.8 mL) was charged with acetyl chloride (0.91 mL, 12.84 mmol) and DIPEA (5.08 mL, 29.17 mmol) at 0° C. and left to warm up to RT in an ice bath overnight. The crude product was concentrated in vacuo to a solid and purified by flash chromatography (0 to 5% MeOH:EtOAc) to afford 3.71 g (99%) of the title compound. 1H NMR (400 MHz, DMSO-d6): δ 7.97 (s, 1H), 7.59 (s, 1H), 4.38-4.48 (m, 2H), 3.85-3.94 (m, 1H), 3.13-3.22 (m, 1H), 2.69 (td, J=12.8, 2.7 Hz, 1H), 2.03 (s, 3H), 1.81-2.02 (m, 3H), 1.72 (qd, J=12.1, 4.6 Hz, 1H), 1.24 (s, 12H).
Quantity
0.91 mL
Type
reactant
Reaction Step One
Name
Quantity
5.08 mL
Type
reactant
Reaction Step One
Name
Quantity
109.8 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:21])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:11]=[N:12][N:13]([CH:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[CH:14]=2)[O:4]1.[C:22](Cl)(=[O:24])[CH3:23].CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:2][C:3]1([CH3:21])[C:7]([CH3:8])([CH3:9])[O:6][B:5]([C:10]2[CH:11]=[N:12][N:13]([CH:15]3[CH2:20][CH2:19][N:18]([C:22](=[O:24])[CH3:23])[CH2:17][CH2:16]3)[CH:14]=2)[O:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
Cl.CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCNCC1)C
Name
Quantity
0.91 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5.08 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
109.8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated in vacuo to a solid
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0 to 5% MeOH:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCN(CC1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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